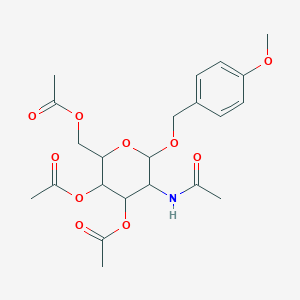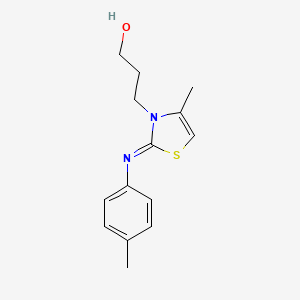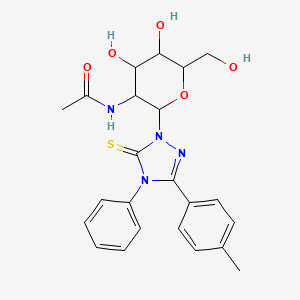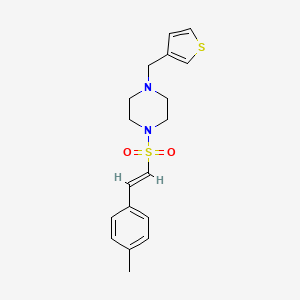![molecular formula C8H10ClN3 B2982569 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1679381-63-5](/img/structure/B2982569.png)
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a robust approach . The design includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .Molecular Structure Analysis
The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include pyrrolo[2,3-d]pyrimidine, have been synthesized using various methods such as cyclization, ring annulations, and cycloaddition . These derivatives have been isolated from various sources including plants, microbes, soil, and marine life .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 183.638, a density of 1.2±0.1 g/cm3, and a boiling point of 340.7±21.0 °C at 760 mmHg .Applications De Recherche Scientifique
Analysis of 2-Chloro-5,5-Dimethyl-5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Applications
Anticancer Activity: The pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential in treating cancer. For instance, certain derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells .
Kinase Inhibition: These compounds are being explored as targeted kinase inhibitors (TKIs), which are crucial in the treatment of various cancers .
Antioxidant Activity: Pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antioxidant properties, which play a role in preventing oxidative stress-related diseases .
Lipoxygenase Inhibition: Some derivatives have been structurally characterized and evaluated as novel lipoxygenase inhibitors, which could lead to potential therapeutic applications .
Antidiabetic Potential: Compounds containing pyrrolo[2,3-d]pyrimidine structure have been associated with the reduction of blood glucose levels, suggesting a possible role in the treatment of diabetes and related conditions .
Anti-inflammatory and Analgesic Activities: These compounds are known for their wide applications including anti-inflammatory and analgesic effects, which could be beneficial in treating various inflammatory conditions .
Orientations Futures
The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives could involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine to improve inhibitory effects in various cells . This could potentially lead to the development of new treatments for various diseases.
Propriétés
IUPAC Name |
2-chloro-5,5-dimethyl-6,7-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-8(2)4-11-6-5(8)3-10-7(9)12-6/h3H,4H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHTCGRWFAQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=NC(=NC=C21)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)




![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)



![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)
